Efaroxan hydrochloride

α2-adrenoceptor selectivity idazoxan

Choose Efaroxan hydrochloride for its irreplaceable dual pharmacology: a 32-fold selectivity for α2D over α2A adrenoceptors (pKd 9.1 vs 7.6) and stereoselective I3 receptor agonism that induces glucose-like [Ca²⁺]c oscillations. Unlike generic yohimbine or idazoxan, efaroxan uniquely discriminates receptor subtypes and triggers a physiological, oscillatory insulin secretion pattern. This makes it essential for research on glucose homeostasis and cardiovascular regulation where standard ligands fail.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 89197-32-0
Cat. No. B1214185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaroxan hydrochloride
CAS89197-32-0
Synonyms2-((2-ethyl-2,3-dihydrobenzofuran-2-yl))-2-imidazoline
efaroxan
efaroxan hydrochloride
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2O1)C3=NCCN3
InChIInChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
InChIKeyDWOIUCRHVWIHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efaroxan Hydrochloride (CAS 89197-32-0): A Potent α2-Adrenoceptor and Imidazoline Receptor Antagonist for Metabolic and Neurological Research


Efaroxan hydrochloride (CAS 89197-32-0) is a potent and selective α2-adrenoceptor antagonist [1] and an antagonist at imidazoline I1 receptors [2]. It is also an agonist at the putative I3 imidazoline receptor on pancreatic β-cells, where it stimulates insulin secretion [3]. This dual pharmacological profile distinguishes efaroxan from many other adrenergic and imidazoline ligands, positioning it as a key research tool for investigating glucose homeostasis, insulin secretion, and cardiovascular regulation [4].

Why Efaroxan Hydrochloride Cannot Be Replaced by Generic α2-Antagonists: Key Differentiators in Selectivity and Functional Profile


Generic α2-adrenoceptor antagonists (e.g., yohimbine) or imidazoline ligands (e.g., idazoxan) cannot be substituted for efaroxan hydrochloride due to critical differences in receptor selectivity, subtype discrimination, and functional outcomes. Efaroxan exhibits a markedly higher α2/α1 selectivity ratio than idazoxan [1], displays a unique ability to differentiate α2A from α2D adrenoceptor subtypes [2], and produces a distinct oscillatory pattern of calcium signaling and insulin secretion not observed with phentolamine [3]. Furthermore, efaroxan's stereoselective interactions with pancreatic imidazoline binding sites enable potentiation of glucose-induced insulin secretion, a property not shared by I2-selective ligands like BU224 or idazoxan [4]. These quantitative, mechanistically distinct differences preclude simple interchangeability in experimental protocols.

Efaroxan Hydrochloride (89197-32-0): Quantitative Evidence of Differentiation from Key Comparators


Superior α2/α1 Adrenoceptor Selectivity vs. Idazoxan

Efaroxan hydrochloride exhibits a significantly higher selectivity for α2-adrenoceptors over α1-adrenoceptors compared to idazoxan. In isolated tissue assays, efaroxan demonstrated a selectivity ratio (α2/α1) of 724, whereas idazoxan, a commonly used α2-antagonist, had a ratio of only 182 [1]. This 4-fold greater selectivity reduces confounding α1-mediated effects in experimental systems.

α2-adrenoceptor selectivity idazoxan

α2A vs. α2D Adrenoceptor Subtype Differentiation: Efaroxan vs. RX821002 and MK 912

Efaroxan displays a marked ability to discriminate between α2A and α2D adrenoceptor subtypes, a property not universal among α2-antagonists. Efaroxan exhibited 32-fold higher affinity for guinea-pig α2D-adrenoceptors (pKd = 9.1) than for rabbit α2A-adrenoceptors (pKd = 7.6) [1]. This discrimination is comparable to RX821002 (32-fold) and MK 912 (13-fold), making efaroxan a valuable tool for subtype-specific studies [1].

α2-adrenoceptor subtypes α2A α2D

Distinct Insulin Secretion Dynamics and Calcium Signaling Compared to Phentolamine

While both efaroxan and phentolamine inhibit KATP channels and stimulate insulin secretion, they produce fundamentally different patterns of calcium signaling and secretion. In mouse pancreatic β-cells, 100 µM efaroxan reduced KATP channel activity by 83% and induced large-amplitude oscillations of intracellular calcium ([Ca2+]c), whereas 100 µM phentolamine reduced KATP channel activity by 96% and produced a sustained increase in [Ca2+]c [1]. This differential signaling translates to distinct secretion dynamics: efaroxan elicited a brisk first-phase-like increase in insulin secretion, while phentolamine produced a more gradual increase [1].

insulin secretion calcium oscillations phentolamine

Stereoselective Potentiation of Glucose-Induced Insulin Secretion via a Novel Imidazoline Site

Efaroxan's insulinotropic effects are stereoselective and mediated by a distinct imidazoline binding site. (+)-Efaroxan selectively enhances glucose-induced insulin secretion, while (−)-efaroxan is less potent [1]. This stereoselectivity is not observed with I2-selective imidazolines such as idazoxan or BU224, which do not stimulate insulin secretion [2]. The effect is attributed to interaction with a putative 'I3' imidazoline receptor distinct from I1 and I2 sites [3].

imidazoline receptors insulin secretion stereoselectivity

Efaroxan Displays High Affinity for I1 Imidazoline Receptors with Subtype Selectivity

Efaroxan hydrochloride binds with high affinity to I1 imidazoline receptors while showing lower affinity for I2 sites. The pKi values for human receptors are 7.28 for I1 and <5 for I2 . This contrasts with idazoxan, which has high affinity for both I1 and I2 sites (Ki values in the low nanomolar range) [1]. Additionally, efaroxan shows subtype selectivity within α2-adrenoceptors, with pKi values of 7.87 for α2A, 7.42 for α2B, and 5.74 for α2C .

imidazoline receptors I1 binding affinity

Functional Antagonism of Central α2-Adrenoceptors in Vivo: Efaroxan vs. Atipamezole Selectivity Profile

In behavioral and neurochemical studies, efaroxan occupies a distinct position in the rank order of α2-adrenoceptor selectivity versus 5-HT1A receptor activity. The compounds examined, in decreasing rank order of α2-adrenergic versus 5-HT1A receptor selectivity, were: atipamezole > methoxy-idazoxan (RX821002) > efaroxan > idazoxan > yohimbine [1]. This ranking indicates that efaroxan provides an intermediate selectivity profile, making it useful for experiments where complete elimination of 5-HT1A activity (as with atipamezole) is not required or where a different balance of activities is desired.

α2-adrenoceptor 5-HT1A selectivity

Efaroxan Hydrochloride (89197-32-0): Optimal Applications Based on Quantitative Differentiation


Investigating α2-Adrenoceptor Subtype-Specific Signaling (α2A vs. α2D)

Efaroxan's 32-fold higher affinity for α2D over α2A adrenoceptors [1] makes it a valuable tool for experiments requiring subtype discrimination. Its potency at α2D (pKd 9.1) allows researchers to selectively probe α2D-mediated functions in tissues such as the guinea-pig brain cortex, while its lower affinity at α2A (pKd 7.6) provides a built-in selectivity window. This is particularly useful in studies of presynaptic autoreceptor function, where α2A and α2D subtypes play distinct roles across species [1].

Studying Glucose-Dependent Insulin Secretion and β-Cell Electrophysiology

For research into the mechanisms of insulin secretion, efaroxan offers distinct advantages over other imidazoline secretagogues. Its ability to induce large-amplitude [Ca2+]c oscillations and a brisk first-phase-like secretion pattern [2] more closely mimics the physiological response to glucose than the sustained calcium increase seen with phentolamine. Furthermore, efaroxan's stereoselective action at the putative I3 imidazoline receptor [3] provides a specific pharmacological tool for studying this non-I1/I2 pathway, which is not targeted by idazoxan or BU224.

Dissecting I1 Imidazoline Receptor-Mediated Cardiovascular and CNS Effects

Efaroxan's >100-fold selectivity for I1 over I2 imidazoline receptors (pKi 7.28 vs. <5) makes it an ideal antagonist for studies of I1-mediated functions, such as central blood pressure regulation and sympathetic outflow. Unlike idazoxan, which binds both I1 and I2 sites with high affinity, efaroxan allows for cleaner interpretation of I1 receptor pharmacology. Additionally, its intermediate α2/5-HT1A selectivity profile [4] provides a defined baseline for behavioral and neurochemical experiments where off-target serotonergic activity must be considered.

Stereoselective Pharmacology and Imidazoline Binding Site Characterization

Efaroxan's enantiomers display differential activities: (+)-efaroxan is a potent insulin secretagogue, while (−)-efaroxan is weaker [3]. This stereoselectivity is a key feature for studies aiming to define the structural requirements of the imidazoline binding site(s) involved in insulin secretion. The availability of enantiomerically pure efaroxan enables detailed structure-activity relationship (SAR) studies and the development of more selective probes for the I3 receptor.

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